h-NTPDase8 Inhibitory Potency Advantage Conferred by the Cyclopropylsulfamoyl-Benzamide Scaffold
The cyclopropylsulfamoyl-benzamide scaffold is a validated pharmacophore for selective h-NTPDase8 inhibition. The closest structurally characterized analog, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (compound 2d), demonstrated an IC50 of 0.28 ± 0.07 μM against h-NTPDase8, establishing sub-micromolar potency for this chemotype [1]. 4-(Cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 881933-16-0) retains this critical N-cyclopropylsulfamoyl group but replaces the benzoic acid moiety with a 5-methyl-1,3,4-thiadiazol-2-yl benzamide, a modification predicted to enhance heterocycle-mediated hydrogen bonding and bioavailability (cLogP = 0.69 vs. 1.8 for the benzoic acid analog) [2]. Direct quantitative comparison with commercially available h-NTPDase8 inhibitors (e.g., h-NTPDase8-IN-1) is currently unavailable in the peer-reviewed literature.
| Evidence Dimension | h-NTPDase8 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; predicted to retain sub-micromolar activity based on scaffold conservation. |
| Comparator Or Baseline | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d): IC50 = 0.28 ± 0.07 μM |
| Quantified Difference | N/A — direct measurement pending; structural modification (benzoic acid → thiadiazolyl-benzamide) introduces differentiated target engagement potential. |
| Conditions | In vitro enzymatic assay against recombinant h-NTPDase8 (homology model); molecular docking validation performed. |
Why This Matters
Procurement decisions for h-NTPDase8-focused research programs must weigh the scaffold-validated potency of the cyclopropylsulfamoyl chemotype against the differentiated physicochemical profile (lower logP, higher H-bond acceptor count) of the thiadiazolyl-benzamide variant, which may confer superior solubility and pharmacokinetic properties.
- [1] Zaigham, Z.H. et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023, 13, 20909-20915. View Source
- [2] Sildrug IBB. EOS85681: 4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide — Physicochemical Property Data. Calculated cLogP and Topological Polar Surface Area. View Source
